(3,4-Dichloro-benzylamino)-acetic acid

Medicinal Chemistry Lipophilicity Drug Design

The 3,4-dichlorobenzyl substitution provides a 10-300-fold increase in LogP over unsubstituted benzylglycine, yielding 2-5x potency gains in SAR assays. Researchers choose this building block for its unique balance of lipophilicity and conformational constraint, validated across multiple chemotypes. With stable dichloro substituents under standard SPPS conditions and a PSA of 49.33 Ų, it is ideal for peptidomimetic design and fragment-based screening. Available in batch-tested 95% purity, ready for immediate integration into your synthetic workflows.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 261959-65-3
Cat. No. B1605938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichloro-benzylamino)-acetic acid
CAS261959-65-3
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNCC(=O)O)Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14)
InChIKeyNVBIZGJYFBBRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichloro-benzylamino)-acetic acid (CAS 261959-65-3): Core Identity and Physicochemical Baseline for Scientific Procurement


(3,4-Dichloro-benzylamino)-acetic acid (CAS 261959-65-3), also designated 2-[(3,4-dichlorophenyl)methylamino]acetic acid or N-(3,4-dichlorobenzyl)glycine, is a synthetic amino acid derivative comprising a 3,4-dichlorobenzyl group appended to the amino nitrogen of glycine . It belongs to the class of N-alkylated glycine derivatives, which are widely employed as building blocks in medicinal chemistry and peptide synthesis due to their ability to introduce conformational constraint and modulate physicochemical properties [1]. The compound is characterized by a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol [2]. Its structural features—specifically the 3,4-dichloro substitution pattern on the aromatic ring—confer distinctive lipophilicity (LogP ≈ 2.17–2.56) and electronic properties that differentiate it from unsubstituted benzylglycine and regioisomeric dichlorobenzyl analogs .

Why (3,4-Dichloro-benzylamino)-acetic acid Cannot Be Replaced by Unsubstituted Benzylglycine or Alternative Dichlorobenzyl Isomers


Generic substitution of (3,4-dichloro-benzylamino)-acetic acid with unsubstituted N-benzylglycine (CAS 17136-36-6) or with regioisomeric dichlorobenzyl derivatives (e.g., 2,4-dichloro, 2,5-dichloro) is chemically invalid due to substantial differences in lipophilicity, steric presentation, and electron distribution that directly govern molecular recognition, membrane permeability, and biological target engagement [1]. The 3,4-dichloro substitution pattern confers a LogP value approximately 10-fold to 300-fold higher than unsubstituted benzylglycine [2], and markedly distinct from the 2,4-dichloro isomer, which exhibits an XLogP3 of only 0.1 [3]. These differences in lipophilicity translate into divergent pharmacokinetic behavior, including altered cell permeability, protein binding, and metabolic stability, which cannot be reconciled through simple concentration adjustments . Furthermore, structure-activity relationship (SAR) data demonstrate that the 3,4-dichlorobenzyl moiety, when embedded in bioactive scaffolds, yields IC₅₀ values that differ by up to 16-fold compared to 4-chlorobenzyl or 2,4-dichlorobenzyl analogs in the same assay system [4]. Consequently, substituting a 3,4-dichlorobenzyl building block with any other benzylamino-acetic acid variant introduces uncontrolled variables into synthetic workflows and biological evaluations, compromising reproducibility and invalidating comparative analyses.

(3,4-Dichloro-benzylamino)-acetic acid: Quantitative Comparative Evidence for Scientific Selection


Lipophilicity (LogP) of (3,4-Dichloro-benzylamino)-acetic acid Compared with Regioisomers and Unsubstituted Analog

(3,4-Dichloro-benzylamino)-acetic acid exhibits a calculated LogP of 2.17–2.56 [1], representing a substantial increase in lipophilicity relative to unsubstituted N-benzylglycine (LogP = 0.23–1.41) [2]. This increase corresponds to an approximately 10- to 300-fold higher octanol–water partition coefficient, which is predictive of enhanced passive membrane permeability. Critically, the 3,4-dichloro substitution pattern yields a markedly different LogP compared to the 2,4-dichloro regioisomer, which has an XLogP3 of only 0.1 [3]. This 20-fold difference in predicted partition coefficient arises from the distinct electronic and steric environments conferred by the 3,4- versus 2,4-substitution pattern, underscoring that regioisomers are not interchangeable.

Medicinal Chemistry Lipophilicity Drug Design

Predicted Physicochemical Properties: Boiling Point and Density Comparison with Regioisomers

The predicted boiling point of (3,4-dichloro-benzylamino)-acetic acid is 372.0 ± 37.0 °C at 760 mmHg, with a predicted density of 1.409 ± 0.06 g/cm³ . These values are essentially identical to those predicted for the 2,4-dichloro regioisomer (boiling point 369.5 ± 37.0 °C, density 1.409 ± 0.06 g/cm³) and the 2,5-dichloro regioisomer (boiling point ~372 °C) . However, they differ substantially from unsubstituted N-benzylglycine, which has a significantly lower boiling point of 308.9 °C at 760 mmHg and a lower density of 1.161 g/cm³ [1]. The ~63 °C elevation in boiling point conferred by dichloro substitution reflects increased molecular weight and enhanced intermolecular interactions (e.g., dipole–dipole, polarizability), which can affect distillation parameters and thermal stability during synthesis and purification.

Process Chemistry Purification Physical Properties

Biological Activity: 3,4-Dichlorobenzyl Moiety in a Scaffold Exhibits 4.7-Fold Improved Potency Over 2,4-Dichloro Analog

In a high-throughput screening assay measuring inhibitory activity against a proprietary target (PubChem AID 588411), a compound series featuring a 3,4-dichlorobenzyl substituent (Compound CB-5571325) demonstrated an IC₅₀ of 4.7 µM [1]. In the same assay under identical conditions, the corresponding 2,4-dichlorobenzyl analog (Compound CB-6750659) exhibited an IC₅₀ of 22 µM [1], representing a 4.7-fold reduction in potency. Furthermore, the 4-chlorobenzyl analog (ASDI-10001716) displayed an IC₅₀ of 27 µM (5.7-fold less potent), while the 3-chlorobenzyl derivative (CB-7996488) had an IC₅₀ of 85 µM (18-fold less potent) [1]. This SAR trend highlights that the 3,4-dichloro substitution pattern confers a significant and reproducible potency advantage in this chemotype.

SAR Biological Assay Lead Optimization

Biological Activity: 3,4-Dichlorobenzyl Substitution Enhances Potency 2-Fold Over 4-Chlorobenzyl in a Second Chemotype

In a separate structure-activity relationship study of a distinct chemotype targeting a G-protein coupled receptor (PubChem AID 488953), a compound containing a 3,4-dichlorobenzyl group (Compound ML156, 8i) displayed an IC₅₀ of 0.6 ± 0.1 µM [1]. The directly comparable 4-chlorobenzyl analog (Compound 8a) exhibited an IC₅₀ of 1.2 µM in the same assay [1], representing a 2-fold reduction in potency. Additionally, the unsubstituted benzyl analog (Compound 8h) was less potent with an IC₅₀ of 5.8 µM (nearly 10-fold less active than the 3,4-dichloro derivative) [1]. This data corroborates the finding that 3,4-dichloro substitution consistently outperforms mono-chloro or unsubstituted benzyl groups in this assay system.

Medicinal Chemistry GPCR Inhibitor

Polar Surface Area and Hydrogen Bond Donor/Acceptor Profile Relative to Unsubstituted N-Benzylglycine

The polar surface area (PSA) of (3,4-dichloro-benzylamino)-acetic acid is calculated as 49.33 Ų, and it possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors . These values are identical to those of unsubstituted N-benzylglycine, which also has a PSA of 49.33 Ų and the same number of H-bond donors/acceptors [1]. This indicates that the introduction of the 3,4-dichloro substituents does not alter the fundamental hydrogen-bonding capacity or polar surface area of the molecule. Consequently, differences in membrane permeability, solubility, or target binding between the 3,4-dichloro derivative and the unsubstituted parent are primarily driven by changes in lipophilicity (LogP) rather than alterations in hydrogen-bonding potential or polar surface area.

Drug-likeness ADME Physicochemical Property

Predicted Acid Dissociation Constant (pKa) of (3,4-Dichloro-benzylamino)-acetic acid Compared to Regioisomers

The predicted acid dissociation constant (pKa) for (3,4-dichloro-benzylamino)-acetic acid is 2.22 ± 0.10 . This value is identical to that predicted for the 2,4-dichloro regioisomer . The low pKa indicates that the carboxylic acid group will be predominantly deprotonated and negatively charged at physiological pH (7.4), enhancing aqueous solubility. The electron-withdrawing chlorine atoms at the 3- and 4-positions contribute to the acidity of the carboxyl group, lowering the pKa compared to unsubstituted benzylglycine (predicted pKa ~2.3–2.5, not shown). While the pKa difference among dichloro regioisomers is negligible, this data confirms that the ionization state of the 3,4-dichloro derivative is predictable and consistent with its analogs, which is important for formulation and biopharmaceutical assessment.

Ionization Solubility Formulation

(3,4-Dichloro-benzylamino)-acetic acid: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Scaffold Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity and Potency

When a lead series exhibits suboptimal potency or cellular permeability, medicinal chemists may employ (3,4-dichloro-benzylamino)-acetic acid as a building block to introduce a 3,4-dichlorobenzyl moiety. The 10- to 300-fold increase in LogP relative to unsubstituted benzylglycine [1] can enhance passive membrane diffusion and improve target engagement in lipophilic binding pockets. SAR data from independent chemotypes demonstrate that this substitution can yield 2- to 5-fold improvements in IC₅₀ compared to 4-chlorobenzyl or 2,4-dichlorobenzyl analogs [2][3]. This approach is particularly valuable in early-stage drug discovery for CNS targets or intracellular proteins where permeability is a limiting factor.

Synthesis of Peptidomimetics and Conformationally Constrained Peptides

(3,4-Dichloro-benzylamino)-acetic acid serves as an N-alkylated glycine derivative suitable for incorporation into peptidomimetics and stapled peptides. The 3,4-dichlorobenzyl group introduces conformational constraint and modulates lipophilicity without altering the hydrogen-bonding capacity (PSA remains 49.33 Ų) . This property is advantageous for designing protease-resistant peptides or peptide ligands with improved pharmacokinetic profiles. Researchers can utilize standard solid-phase peptide synthesis (SPPS) protocols, as the secondary amine remains reactive for coupling and the dichloro substituents are stable under typical SPPS conditions.

Building Block for Focused Compound Libraries and Fragment-Based Drug Discovery

For high-throughput screening and fragment-based lead generation, (3,4-dichloro-benzylamino)-acetic acid is a valuable addition to focused libraries targeting enzymes or receptors known to accommodate halogenated aromatic groups. The consistent potency advantage of the 3,4-dichlorobenzyl moiety across multiple chemotypes [2][3] suggests that this building block may enrich hit rates in screens against certain target classes. Its commercial availability in research quantities (e.g., 50 mg to 5 g) with purities of 95–98% enables rapid procurement and integration into automated synthesis workflows.

Physicochemical Property Reference Standard for Analog Development

Due to the well-defined and reproducible physicochemical properties of (3,4-dichloro-benzylamino)-acetic acid—including LogP (2.17–2.56), PSA (49.33 Ų), pKa (2.22), and boiling point (372 °C) [1]—this compound can serve as a reference standard for calibrating computational models or for benchmarking new synthetic analogs. Its distinct lipophilicity relative to unsubstituted benzylglycine and 2,4-dichloro regioisomers provides a clear signal for validating predictive algorithms or for assessing the impact of halogen substitution patterns on compound properties in a controlled, systematic manner.

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